![molecular formula C18H17FN2O3 B5554718 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

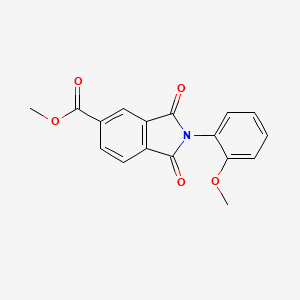

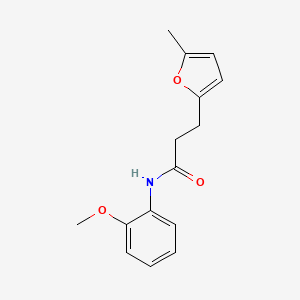

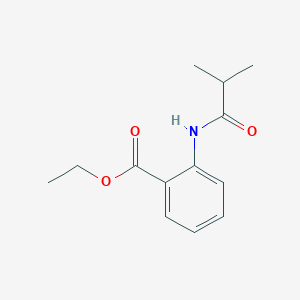

Synthesis Analysis The synthesis of benzamide derivatives, including structures similar to 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, typically involves the condensation of specific benzene derivatives with amides or amines. For example, related compounds have been synthesized by condensation reactions involving isocyanato benzene derivatives and morpholino amine, yielding compounds with distinct crystal structures and biological activities (Lu et al., 2017). Such synthetic routes often employ reflux conditions, utilizing solvents like toluene, and are characterized by advantageous features such as low cost, short reaction times, mild conditions, and eco-friendliness (Patharia et al., 2020).

Molecular Structure Analysis The molecular structure of benzamide derivatives reveals significant information about their stability and biological activity. Crystal structure analysis of similar compounds has shown that these molecules can crystallize in various space groups, with distinct dihedral angles between benzene rings influencing their molecular conformation and, consequently, their biological properties (Ji et al., 2018).

Chemical Reactions and Properties Benzamide derivatives engage in a range of chemical reactions, contributing to their versatile properties. For instance, the activation-deactivation of inter-peptide bonds, as observed in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, is influenced by the position of the halogen atom, affecting the compound's supramolecular properties and stability (Moreno-Fuquen et al., 2022).

Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline form, are crucial for the application of benzamide derivatives. Disorder-induced concomitant polymorphism has been observed in similar compounds, indicating the influence of crystal structure on the physical properties of these molecules (Chopra & Row, 2008).

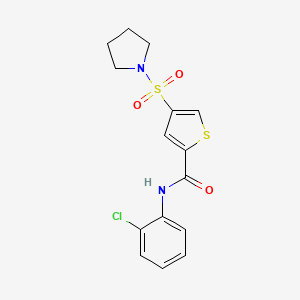

Chemical Properties Analysis Chemical properties such as reactivity, stability, and interaction with biological targets are central to the application of benzamide derivatives in medicinal chemistry. For instance, novel benzamides have been synthesized and analyzed for their selective and potent gastrokinetic activities, demonstrating the importance of specific functional groups and structural features in determining their chemical and biological behaviors (Kato et al., 1991).

科学的研究の応用

Synthesis and Chemical Properties

Fluorinated Heterocycles Synthesis : The incorporation of fluorine atoms into organic molecules, such as 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, is a strategy to enhance the molecule's chemical stability, lipophilicity, and biological activity. Research demonstrates diverse synthesis routes of fluorinated heterocycles, leveraging rhodium(III)-catalyzed C-H activation for the creation of compounds with potential pharmaceutical applications (Wu et al., 2017).

Crystal Structure and Disorder : The study of 3-fluoro-N-(3-fluorophenyl) benzamide, a similar compound, highlighted concomitant polymorphism due to disorder within the crystal structure, affecting the material's physical properties and potentially its reactivity and stability (Chopra & Row, 2008).

Biological Activity and Applications

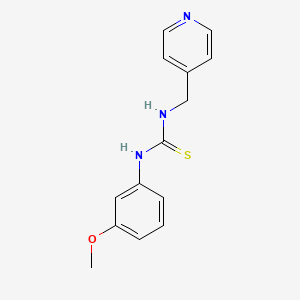

Biological Activity : Compounds structurally related to 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, such as N-benzoyl-N'-dialkylthiourea derivatives, have been explored for their biological activities. Studies have reported on their synthesis, structure, and evaluation against various pathogens, showing potential as antifungal agents (Weiqun et al., 2005).

Antitumor Activity : Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, synthesized through a specific condensation process, demonstrated significant inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Lu et al., 2017).

Materials Science and Photophysics

- Solid-State Fluorescence : The synthesis and study of fluorophore molecules combining naphthalimide and phosphazene groups reveal insights into their photophysical properties and solid-state fluorescence. Such compounds, by exhibiting excimer emission, show potential for applications in materials science, particularly in the development of new fluorescent materials (Ün et al., 2017).

Neuroimaging Applications

- Neuroimaging : Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This highlights the potential of fluorine-containing benzamides in the development of diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

特性

IUPAC Name |

3-fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMKEDLDMCEVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)